3-[[4-(1-benzotriazolyl)-1-piperidinyl]sulfonyl]-N-cyclopentylbenzenesulfonamide
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Overview
Description
3-[[4-(1-benzotriazolyl)-1-piperidinyl]sulfonyl]-N-cyclopentylbenzenesulfonamide is a sulfonamide.
Scientific Research Applications
Chemical Synthesis and Derivatives
- 3-[[4-(1-Benzotriazolyl)-1-piperidinyl]sulfonyl]-N-cyclopentylbenzenesulfonamide is involved in the synthesis of various chemical compounds. For instance, 1,1'-sulfonylbis(benzotriazole) reacts with secondary amines to produce o-sulfamidotriazobenzenes and N-sulfonylbenzotriazoles, highlighting its role in creating new chemical structures (Katritzky et al., 2007).
Alzheimer’s Disease Drug Candidates
- A series of new N-substituted derivatives, related to the compound , was synthesized to evaluate new drug candidates for Alzheimer’s disease. This showcases its potential application in developing treatments for neurodegenerative disorders (Rehman et al., 2018).
Inhibitors for Carbonic Anhydrase Isozymes
- Derivatives of the compound have been investigated as inhibitors of human carbonic anhydrases, particularly for tumor-associated isoforms. This indicates its potential utility in cancer treatment and tumor biology research (Alafeefy et al., 2015).
Antitumor Applications
- Compounds from sulfonamide-focused libraries, including derivatives of 3-[[4-(1-benzotriazolyl)-1-piperidinyl]sulfonyl]-N-cyclopentylbenzenesulfonamide, have been evaluated for their antitumor properties. Some of these compounds have advanced to clinical trials, highlighting their potential in cancer treatment (Owa et al., 2002).
Antibacterial Applications
- New pyridine derivatives, including those related to the compound , have been synthesized and shown to possess considerable antibacterial activity, suggesting its potential use in developing new antimicrobial agents (Patel & Agravat, 2009).
properties
Product Name |
3-[[4-(1-benzotriazolyl)-1-piperidinyl]sulfonyl]-N-cyclopentylbenzenesulfonamide |
---|---|
Molecular Formula |
C22H27N5O4S2 |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
3-[4-(benzotriazol-1-yl)piperidin-1-yl]sulfonyl-N-cyclopentylbenzenesulfonamide |
InChI |
InChI=1S/C22H27N5O4S2/c28-32(29,24-17-6-1-2-7-17)19-8-5-9-20(16-19)33(30,31)26-14-12-18(13-15-26)27-22-11-4-3-10-21(22)23-25-27/h3-5,8-11,16-18,24H,1-2,6-7,12-15H2 |
InChI Key |
OJYISAUOTBLSLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCC(CC3)N4C5=CC=CC=C5N=N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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